4-(Pyrrolidin-1-yl)pyrimidin-5-amine
Overview
Description
“4-(Pyrrolidin-1-yl)pyrimidin-5-amine” is a compound with the CAS Number: 1394042-92-2. It has a molecular weight of 164.21 . The compound is a powder and is stored at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . The compound has a molecular weight of 164.21 .Scientific Research Applications
Synthesis of Derivatives and Complex Compounds
4-(Pyrrolidin-1-yl)pyrimidin-5-amine is used as a precursor in the synthesis of various derivatives and complex compounds. Kuznetsov and Chapyshev (2007) showcased its role in the synthesis of 7-arylmethyl-substituted derivatives of 2-amino-2-pyrrolydin-1-yl-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine. This process involved several steps, including condensation, reductive amination, and the use of palladium on carbon for hydrogenation, highlighting its versatility in organic synthesis (Kuznetsov & Chapyshev, 2007).
Role in Nucleophilic Substitution Reactions
The compound is involved in nucleophilic substitution reactions, leading to the formation of betainic pyrimidinaminides. Schmidt (2002) described the formation of these compounds under certain conditions, indicating the compound's potential in creating a variety of heterocyclic structures (Schmidt, 2002).
Involvement in Chemical Rearrangements
It's also instrumental in chemical rearrangements, as demonstrated by Čikotienė et al. (2007), where it was involved in the regio- and stereoselective addition reaction of amines and thiols to pyrimidines. The study showed the compound's ability to participate in complex chemical processes leading to a variety of products (Čikotienė et al., 2007).
Medicinal Chemistry and Drug Development
In medicinal chemistry, the compound has been a part of the structural framework in the development of potential therapeutic agents. For instance, Ammirati et al. (2009) incorporated a similar structure in the development of a dipeptidyl peptidase IV inhibitor for treating type 2 diabetes (Ammirati et al., 2009). Similarly, Smolobochkin et al. (2019) and Mohamed et al. (2011) demonstrated its utility in synthesizing compounds with potential cholinesterase and amyloid-β (Aβ)-aggregation inhibitory activity, indicating its relevance in addressing neurodegenerative disorders (Smolobochkin et al., 2019) (Mohamed et al., 2011).
Safety and Hazards
The compound has been assigned the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Similar 2-aminopyrimidine derivatives have shown activity againstTrypanosoma brucei rhodesiense and Plasmodium falciparum NF54 , organisms responsible for sleeping sickness and malaria respectively .
Mode of Action
It’s worth noting that the pyrrolidine ring is a common feature in many biologically active compounds and can contribute to the stereochemistry of the molecule . The spatial orientation of substituents can lead to different biological profiles due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Related 2-aminopyrimidine derivatives have shown antitrypanosomal and antiplasmodial activities , suggesting that they may interfere with the life cycle of these parasites or inhibit essential biochemical pathways.
Pharmacokinetics
The pyrrolidine ring is known to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the molecule’s stereochemistry and increasing three-dimensional coverage . These properties can influence the compound’s bioavailability and pharmacokinetic profile.
Result of Action
Related 2-aminopyrimidine derivatives have shown antitrypanosomal and antiplasmodial activities , indicating potential therapeutic effects against sleeping sickness and malaria.
Biochemical Analysis
Biochemical Properties
4-(Pyrrolidin-1-yl)pyrimidin-5-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with selective androgen receptor modulators (SARMs), which are crucial in regulating androgen receptors . The interaction between this compound and these receptors involves binding to the receptor sites, leading to modulation of their activity. Additionally, the compound’s pyrrolidine ring contributes to its stereochemistry, enhancing its binding affinity and selectivity towards target proteins .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is crucial for cell proliferation and survival . By binding to specific proteins within this pathway, this compound can alter the phosphorylation status of key signaling molecules, thereby impacting gene expression and metabolic activities within the cell .
Properties
IUPAC Name |
4-pyrrolidin-1-ylpyrimidin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c9-7-5-10-6-11-8(7)12-3-1-2-4-12/h5-6H,1-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UATGJJKFMXRJQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901286672 | |
Record name | 5-Pyrimidinamine, 4-(1-pyrrolidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901286672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394042-92-2 | |
Record name | 5-Pyrimidinamine, 4-(1-pyrrolidinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1394042-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Pyrimidinamine, 4-(1-pyrrolidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901286672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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